1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is and its molecular weight is approximately 218.26 g/mol. The compound features a benzyl group and a cyclopropyl group attached to the triazole structure, specifically at the 1 and 5 positions, respectively. The aldehyde functional group is located at the 4 position of the triazole ring, which can influence its reactivity and biological activity.
Compounds containing triazole rings have been extensively studied for their biological activities. 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde may exhibit:
The synthesis of 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde typically involves:
1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde has potential applications in various fields:
Research into the interaction of 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde with biological targets is essential for understanding its pharmacological potential. Studies may include:
Several compounds share structural similarities with 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde | Methyl group instead of cyclopropyl | Potentially different biological activity profile |
| 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde | Pyrazole ring instead of triazole | Different reactivity and selectivity |
| 1-(4-Methoxyphenyl)-5-cyclopropyltriazole | Substituted phenyl group at position 1 | Enhanced solubility and altered pharmacokinetics |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activities. Each variant's unique characteristics make them suitable for specific applications in medicinal chemistry and related fields.
The IUPAC name 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde systematically describes the compound’s structure:
The molecular structure is further characterized by its planar triazole ring, which facilitates π-π stacking interactions, and the steric effects introduced by the cyclopropyl group. The aldehyde functional group enhances electrophilicity, enabling nucleophilic additions or condensations in synthetic applications.
| Feature | Description |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{N}_3\text{O} $$ |
| Molecular Weight | 227.27 g/mol |
| Functional Groups | Triazole, benzyl, cyclopropyl, aldehyde |
| Hybridization | $$ sp^2 $$-hybridized triazole ring; $$ sp^3 $$-hybridized cyclopropyl |
| Key Bond Angles | N-N-N: ~107°; C-N-N: ~142° (triazole ring) |
Structural analogs of this compound often differ in substituent patterns, which critically influence their chemical behavior. For example:
These variations highlight how minor modifications can tailor properties for specific applications, such as optimizing pharmacokinetics or enhancing synthetic yield.